

# **o-Tolidine: A Historical Perspective on its Research Applications**

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## **Compound of Interest**

Compound Name: ***o-Tolidine***

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Introduction**

**o-Tolidine**, a substituted benzidine, historically held a significant position as a versatile chromogenic reagent in various research and analytical fields. Its ability to undergo oxidation and produce distinct color changes made it a cornerstone of qualitative and quantitative analyses for several decades. This technical guide provides an in-depth exploration of the historical applications of **o-tolidine** in research, with a focus on its core uses in water quality analysis, forensic science, and clinical chemistry. While its use has largely been phased out due to its carcinogenic properties, understanding its historical significance and the principles behind its application remains valuable for researchers and scientists.<sup>[1][2][3]</sup> This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical principles and workflows of its major applications.

## **Detection of Residual Chlorine in Water**

One of the most prominent historical applications of **o-tolidine** was in the colorimetric determination of residual chlorine in water, a critical parameter for ensuring water safety and disinfection efficacy.<sup>[4][5]</sup> The method, developed in the early 20th century, was widely used in municipal water treatment plants and for monitoring swimming pool water.<sup>[5]</sup>

## **Principle**

The fundamental principle of this application lies in the oxidation of **o-tolidine** by free and combined chlorine in an acidic medium. This reaction produces a yellow-colored holoquinone, and the intensity of this color is directly proportional to the concentration of residual chlorine.[4][5] The reaction with free chlorine is nearly instantaneous, while the reaction with combined chlorine is slower, allowing for the differentiation between the two forms.[4][6]

## Experimental Protocol: Colorimetric Determination of Residual Chlorine

### 1.2.1. Reagent Preparation (**o-Tolidine** Solution, Acidic)

- Weigh 1.0 to 1.35 grams of **o-tolidine** dihydrochloride.[4][7]
- In a fume hood, dissolve the **o-tolidine** in 150 mL of concentrated hydrochloric acid.[4]
- Dilute the solution to 1 liter with deionized water.[4]
- Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[4]

### 1.2.2. Procedure for Total Residual Chlorine

- Take a 10 mL water sample in a clean test tube or cuvette.[4][6]
- Add 0.1 to 0.5 mL of the acidic **o-tolidine** reagent to the sample.[4][6]
- Mix the solution thoroughly by inverting the tube.[4]
- Allow the color to develop for at least 5 minutes.[6]
- Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by visual comparison with color standards.[4]
- Determine the chlorine concentration from a pre-established calibration curve.[4]

### 1.2.3. Procedure for Free Residual Chlorine

- Follow steps 1-3 of the total residual chlorine protocol.

- Immediately after mixing (within 5-15 seconds), measure the color intensity.[4][6] This rapid color development is indicative of free residual chlorine.

#### 1.2.4. Orthotolidine-Arsenite (OTA) Test for Interferences

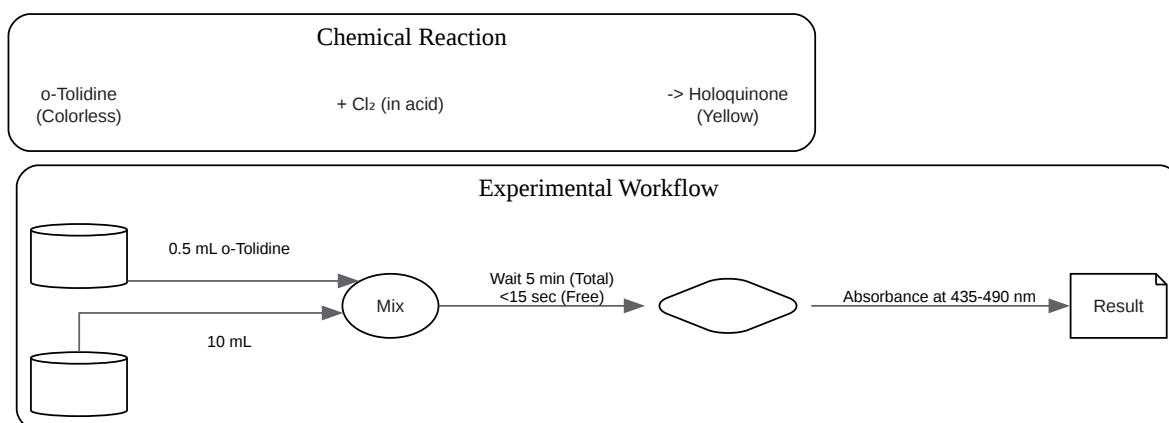
To mitigate false positives from interfering substances like manganese, iron, and nitrites, an OTA test can be performed.[6] Sodium arsenite is added to a separate sample to dechlorinate it before the addition of the **o-tolidine** reagent, allowing for the quantification of interfering substances.[6]

## Quantitative Data

Parameter	Batch Method	Sequential Injection Method	Typical Measurement Range
Linear Range	0 - 3.0 mg Cl <sub>2</sub> /L	0 - 5.0 mg Cl <sub>2</sub> /L	0.1 - 10 mg/L[5]
Limit of Quantification	0.2 mg Cl <sub>2</sub> /L	0.5 mg Cl <sub>2</sub> /L	

Data from a study on residual chlorine in greywater, representing a complex matrix.[8]

## Workflow and Reaction Diagram



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Caption: Workflow and reaction for chlorine detection.

## Presumptive Testing for Blood in Forensic Science

Introduced in 1912, the **o-tolidine** test became a widely used presumptive test for blood at crime scenes, valued for its high sensitivity.<sup>[1]</sup> A positive result, indicated by a distinct color change, suggests the probable presence of blood, aiding in the initial stages of a forensic investigation.<sup>[1]</sup>

### Principle

The test relies on the peroxidase-like activity of the heme group in hemoglobin.<sup>[1]</sup> In the presence of an oxidizing agent, typically hydrogen peroxide, the heme catalyzes the oxidation of **o-tolidine**, resulting in a rapid color change from colorless to an intense blue or blue-green.<sup>[1][9]</sup>

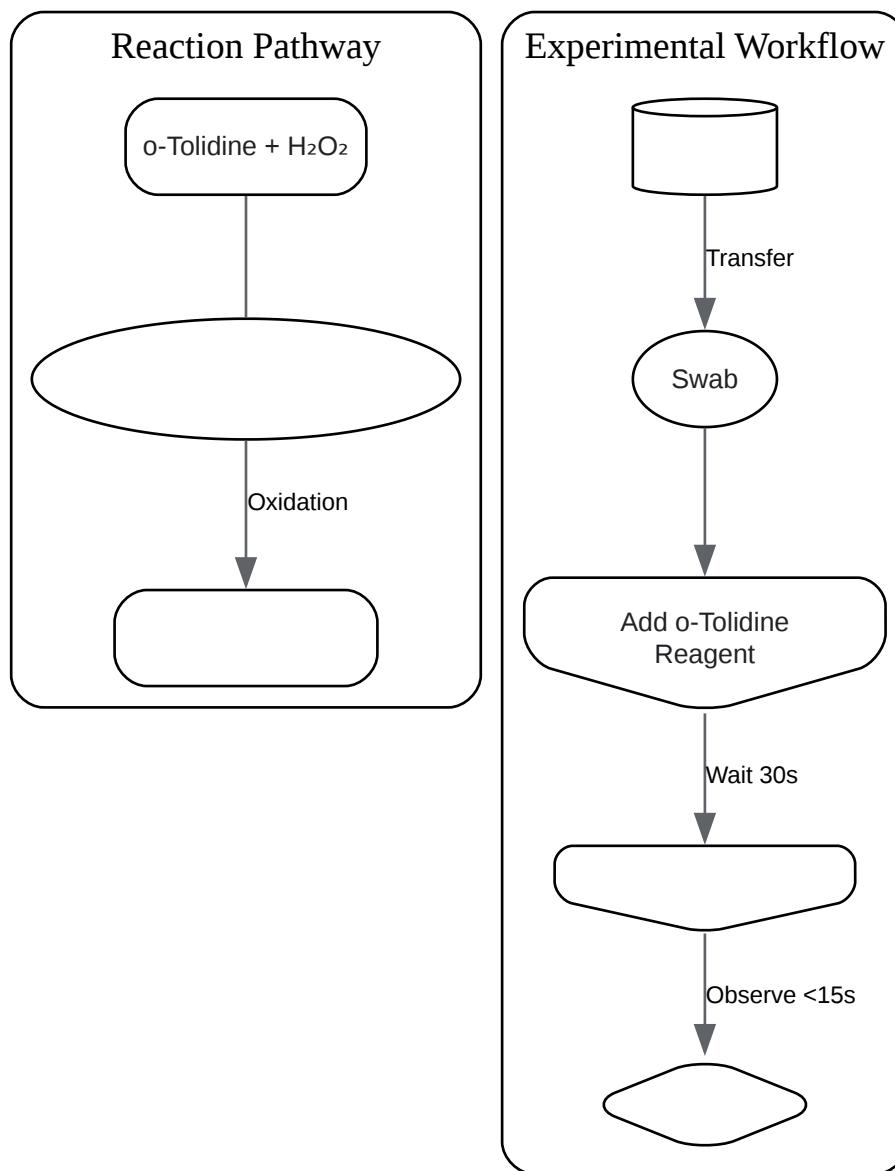
### Experimental Protocol: Presumptive Blood Test

- Moisten a sterile cotton swab with deionized water.<sup>[1]</sup>
- Gently rub the suspected bloodstain with the moistened swab to transfer a sample.<sup>[1]</sup>
- Add one drop of the **o-tolidine** reagent to the swab.<sup>[1]</sup>
- Wait approximately 30 seconds.<sup>[1]</sup>
- Add one drop of 3% hydrogen peroxide to the swab.<sup>[1]</sup>
- Observe for a color change. A positive reaction is indicated by the appearance of an intense blue or blue-green color within 15 seconds.<sup>[1][9]</sup>
- A control swab from an unstained area near the sample should be tested concurrently.<sup>[1]</sup>
- If the swab turns pinkish before the addition of hydrogen peroxide, the test is considered invalid.<sup>[1]</sup>

## Quantitative Data

Test	Reported Sensitivity	Specificity
o-Tolidine	High[1][10]	Less specific than phenolphthalein[10][11]
Phenolphthalein (Kastle-Meyer)	1:10,000[12]	High, does not react with plant peroxidases[12]
Tetramethylbenzidine (TMB)	Most sensitive of the group[10]	Prone to interference from plant peroxidases[12]
Leucomalachite Green (LMG)	Least sensitive[12]	High[10]

## Signaling Pathway and Workflow Diagram



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Caption: Reaction pathway and workflow for the presumptive blood test.

## Estimation of Glucose in Biological Fluids

The o-toluidine method was also a popular technique for the quantitative estimation of glucose in blood and other biological fluids due to its simplicity, sensitivity, and accuracy.[2]

## Principle

In a hot acidic medium, typically glacial acetic acid, the aldehyde group of glucose condenses with the primary aromatic amine group of o-toluidine to form a stable green-colored N-glycosylamine complex.[2][13] The intensity of the green color, measured photometrically at approximately 630 nm, is directly proportional to the glucose concentration.[2] Thiourea was often added to the reagent to stabilize the reaction.[2]

## Experimental Protocol: Blood Glucose Estimation

### 3.2.1. Reagent Preparation

- o-Toluidine Reagent: Dissolve 1.5 g of thiourea in 940 mL of glacial acetic acid. Once dissolved, add 60 mL of o-toluidine. Mix well and store in an amber bottle.[2]
- Trichloroacetic Acid (TCA) Solution (for protein precipitation): Prepare a 10% (w/v) solution of TCA in distilled water.[13]
- Stock Glucose Standard (100 mg/dL): Dissolve 1 g of D-glucose in 1 liter of a 1 g/L benzoic acid solution.[2]

### 3.2.2. Procedure

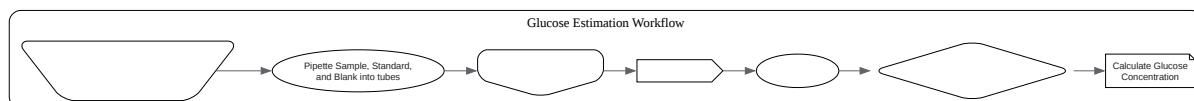
- Protein Precipitation (if necessary): For grossly hemolyzed or icteric samples, add 100  $\mu$ L of the specimen to 900  $\mu$ L of 5% TCA, mix, and centrifuge to obtain a protein-free filtrate.[2] For clear serum or plasma, deproteinization is often not necessary.[14]
- Set up three test tubes: Blank (B), Standard (S), and Test (T).
- Pipette the following into the respective tubes:
  - Tube B (Blank): 50  $\mu$ L of distilled water.[2]
  - Tube S (Standard): 50  $\mu$ L of 100 mg/dL Glucose Standard.[2]
  - Tube T (Test): 50  $\mu$ L of serum/plasma or protein-free filtrate.[2]
- Add 3 mL of the o-toluidine reagent to each tube.[2]
- Mix the contents of each tube thoroughly.

- Place all tubes in a boiling water bath (100°C) for exactly 10-12 minutes.[2][14]
- Remove the tubes and cool them in cold water for 5 minutes.[2]
- Measure the absorbance of the solutions in a colorimeter or spectrophotometer at a wavelength of 630 nm, using the blank to zero the instrument.[2]
- Calculate the glucose concentration of the test sample by comparing its absorbance to that of the standard.

## Quantitative Data

Parameter	Value
Wavelength of Maximum Absorbance	630 nm[2]
Linearity	Upward deviation observed in the range of 45 mg/dL to 360 mg/dL in some studies.[15]
Precision (CV%)	5.8% - 6%[15]
Accuracy (Average Deviation)	10.68% (compared to hexokinase method)[15]

## Workflow Diagram



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Caption: Workflow for the o-toluidine method of glucose estimation.

## Quantitative Determination of Hemoglobin

**o-Tolidine** was also employed as a substitute for the carcinogenic benzidine in methods for the quantitative estimation of hemoglobin in serum and urine.[3]

## Principle

Similar to the presumptive blood test, this method utilizes the peroxidase activity of hemoglobin. In a peroxidase system, hemoglobin catalyzes the oxidation of **o-tolidine** by hydrogen peroxide, leading to a colored product whose absorbance is proportional to the hemoglobin concentration.[3]

## Experimental Protocol: Plasma Hemoglobin Estimation (Modified Kinetic Method)

### 4.2.1. Reagents

- Working Solution: A buffered solution of **o-tolidine**.
- Hydrogen Peroxide Solution: 2% (v/v) H<sub>2</sub>O<sub>2</sub>.[16]
- Hemoglobin Standard Solutions: Prepared from washed and lysed erythrocytes, with concentrations ranging from 6 to 400 mg/L.[16]

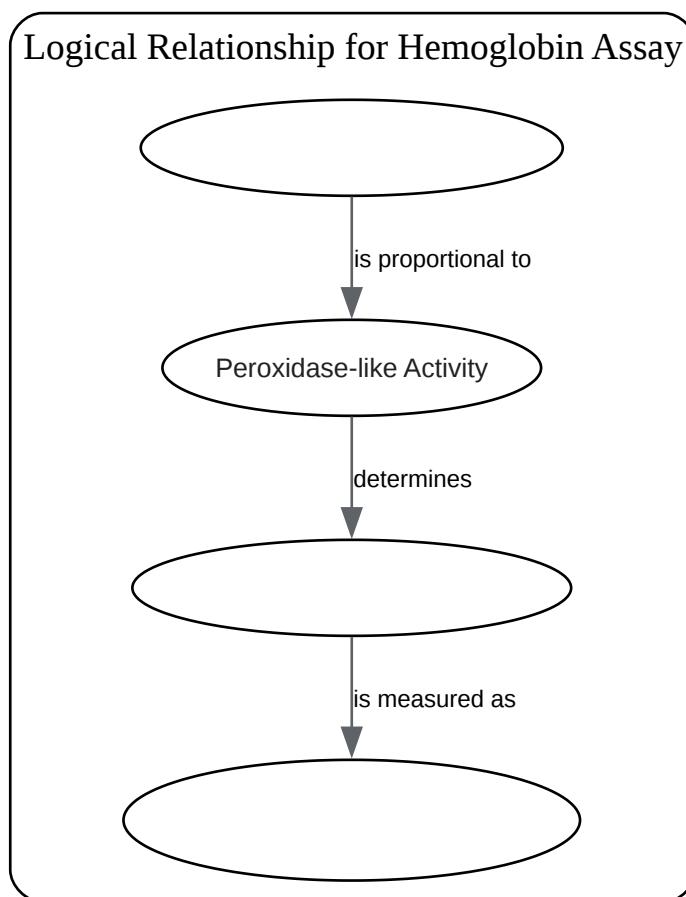
### 4.2.2. Procedure

- Pipette 1.0 mL of the working **o-tolidine** solution and 1.0 mL of the H<sub>2</sub>O<sub>2</sub> solution into test tubes and mix well.
- Allow the reagent mixture to mature for 5 minutes.[16]
- Add 10 µL of each hemoglobin standard and sample into their respective test tubes.[16]
- Mix well and immediately measure the change in absorbance per minute (ΔAbs/min) at 630 nm with a 30-second delay time.[16]
- Use analytical grade water as a reagent blank.[16]

## Quantitative Data

Parameter	Value
Measurement Range	6 to 400 mg/L <a href="#">[17]</a>
Normal Plasma Hemoglobin Range	< 50 mg/L <a href="#">[17]</a>
Wavelength	630 nm <a href="#">[16]</a>

## Logical Relationship Diagram



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Caption: Logical relationship in the kinetic hemoglobin assay.

## Conclusion and Safety Considerations

**o-Tolidine** has played a crucial role in the history of analytical chemistry, providing simple and effective methods for a variety of important measurements in research and diagnostics. However, it is essential to emphasize that **o-tolidine** is a known carcinogen and its use has been largely discontinued in favor of safer alternatives. This guide serves as a historical and technical reference for understanding the principles and methodologies of these classical assays. Any consideration of using **o-tolidine** in a modern research setting should be approached with extreme caution, and all appropriate safety measures, including the use of personal protective equipment and proper waste disposal, must be strictly adhered to. Researchers are strongly encouraged to utilize safer, validated alternative methods that are now widely available.

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